molecular formula C11H17BrN2O2S B8591605 Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate

Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate

Cat. No.: B8591605
M. Wt: 321.24 g/mol
InChI Key: LQLHUMILSVQBCA-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate is a chemical compound with the molecular formula C11H17BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromothiazol-2-yl(isopropyl)carbamate typically involves the reaction of 5-bromo-1,3-thiazol-2-amine with tert-butyl chloroformate and isopropylamine. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines.

Scientific Research Applications

Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 5-bromothiazol-2-yl(isopropyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and the carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-bromothiazol-2-yl)carbamate
  • Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
  • Tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate
  • Methyl 2-Boc-aminothiazole-4-carboxylate

Uniqueness

Tert-butyl 5-bromothiazol-2-ylisopropylcarbamate is unique due to the presence of both the isopropyl and tert-butyl groups, which can influence its reactivity and interactions with other molecules. These groups can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C11H17BrN2O2S

Molecular Weight

321.24 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-propan-2-ylcarbamate

InChI

InChI=1S/C11H17BrN2O2S/c1-7(2)14(9-13-6-8(12)17-9)10(15)16-11(3,4)5/h6-7H,1-5H3

InChI Key

LQLHUMILSVQBCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC=C(S1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step 2 A solution of tert-butyl 5-bromothiazol-2-ylcarbamate (3 g, 10.7 mmol), isopropanol (6.40 g, 107.4 mmol) and triphenylphosphine (5.63 g, 21.5 mmol) in THF (30 mL) was treated with diethyl azodicarboxylate (3.74 g, 21.5 mmol) dropwise at 0° C. and was stirred overnight while warming slowly to rt. The mixture was concentrated and the residue was dissolved in DCM (20 mL), filtered to remove undissolved solid and concentrated. The residue was purified by column chromatography (eluting with hexane) to give tert-butyl 5-bromothiazol-2-yl(isopropyl)carbamate as a light yellow oil (3.10 g, 90%). 1H NMR (400 MHz, chloroform-d) δ 7.34 (s, 1H) 5.29 (m, 1H) 1.59 (s, 9H) 1.45 (d, 6.8 Hz, 6H). Mass spectrum m/z 265, 267 (M+H—C4H9)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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